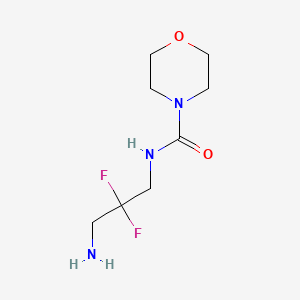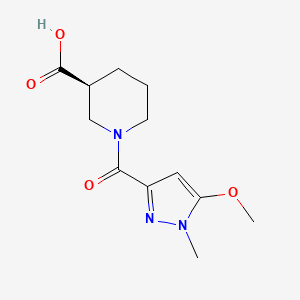
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide, also known as ADX-71441, is a novel small molecule drug candidate that has been developed for the treatment of various neurological disorders. It is a selective positive allosteric modulator of the GABAB receptor, which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.
Mechanism of Action
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. GABAB receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and are implicated in various neurological disorders. This compound enhances the binding of GABA to the GABAB receptor, resulting in increased inhibitory signaling and decreased excitatory signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. In animal models of depression, this compound has been shown to reduce depressive-like behavior and increase the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor). In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse. Finally, in animal models of pain, this compound has been shown to reduce pain sensitivity and increase pain tolerance.
Advantages and Limitations for Lab Experiments
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has a number of advantages for lab experiments. It has a favorable safety profile and pharmacokinetic properties, making it suitable for in vivo studies. Furthermore, it has been shown to have a high degree of selectivity for the GABAB receptor, which reduces the risk of off-target effects. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for certain experimental paradigms that require rapid onset or offset of drug effects.
Future Directions
There are a number of future directions for the study of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide. One direction is to further explore its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and pain. Another direction is to investigate its mechanisms of action at the molecular and cellular levels, in order to better understand its effects on neurotransmitter release and synaptic plasticity. Finally, there is a need for further studies to optimize the pharmacokinetic properties of this compound, in order to improve its efficacy and safety in clinical settings.
Synthesis Methods
The synthesis of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide involves the reaction of 3-amino-2,2-difluoropropylamine with morpholine-4-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has been extensively studied in preclinical models of various neurological disorders, including anxiety, depression, addiction, and pain. In animal models, this compound has been shown to have anxiolytic, antidepressant, and analgesic effects, as well as reduce drug-seeking behavior in addiction models. Furthermore, this compound has been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising drug candidate for further development.
Properties
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N3O2/c9-8(10,5-11)6-12-7(14)13-1-3-15-4-2-13/h1-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOYIMDPOEAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)


![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)


![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
